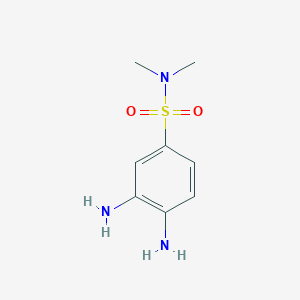

3,4-diamino-N,N-dimethylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-diamino-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S/c1-11(2)14(12,13)6-3-4-7(9)8(10)5-6/h3-5H,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUAACMLJDDJGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389438 |

Source

|

| Record name | 3,4-diamino-N,N-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57824-30-3 |

Source

|

| Record name | 3,4-diamino-N,N-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-diamino-N,N-dimethylbenzenesulfonamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-diamino-N,N-dimethylbenzenesulfonamide (CAS Number: 57824-30-3), a versatile aromatic diamine with significant potential in synthetic and medicinal chemistry. This document delineates its chemical and physical properties, provides a detailed examination of its synthesis, outlines its key applications, particularly as a precursor to pharmacologically active benzimidazoles, and summarizes critical safety and handling information. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction

This compound is an organic compound featuring an ortho-phenylenediamine moiety functionalized with a dimethylsulfonamide group. The presence of two adjacent amino groups makes it a valuable precursor for the synthesis of various heterocyclic systems, most notably benzimidazoles. The benzimidazole scaffold is a core structural component in a wide array of pharmaceuticals, including anthelmintics like albendazole, proton pump inhibitors, and anticancer agents.[1] The dimethylsulfonamide group can influence the physicochemical properties of the parent molecule and its derivatives, potentially impacting solubility, bioavailability, and metabolic stability. This guide aims to consolidate the available technical information on this compound to facilitate its effective use in research and development.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 57824-30-3 | [2][3] |

| Molecular Formula | C₈H₁₃N₃O₂S | [2][4][5] |

| Molecular Weight | 215.27 g/mol | [2][5] |

| IUPAC Name | This compound | [4] |

| Appearance | No data available | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | Soluble in organic solvents like DMSO and DMF. |

Synthesis of this compound

The synthesis of this compound typically proceeds through the reduction of a corresponding nitro-amino precursor, specifically 3-amino-4-nitro-N,N-dimethylbenzenesulfonamide. This transformation is a common and effective method for the preparation of ortho-phenylenediamines. The most prevalent method for this reduction is catalytic hydrogenation.[6]

General Synthetic Pathway: Catalytic Hydrogenation

The reaction involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas. The nitro group is selectively reduced to an amine under these conditions, leaving the existing amino and sulfonamide groups intact.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol (Proposed)

While a specific protocol for this compound is not extensively detailed in the literature, a general procedure based on the reduction of related nitroanilines can be proposed:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 3-amino-4-nitro-N,N-dimethylbenzenesulfonamide in an appropriate solvent, such as methanol or ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of 5-10% palladium on carbon (typically 1-5 mol% of the substrate).

-

Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion of the reaction, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Applications in Drug Discovery and Development

The primary utility of this compound in drug discovery stems from its role as a precursor to benzimidazoles. The vicinal diamino functionality readily undergoes condensation reactions with various electrophiles to form the imidazole ring fused to the benzene ring.

Synthesis of Benzimidazoles

The reaction of ortho-phenylenediamines with aldehydes or carboxylic acids is a fundamental and widely used method for the synthesis of 2-substituted benzimidazoles.[7][8]

Caption: Pathway for benzimidazole synthesis from this compound.

This reaction can be catalyzed by acids and may proceed through a Schiff base intermediate, which then undergoes cyclization and oxidation (often aerobic) to form the aromatic benzimidazole ring system.[7] The nature of the 'R' group from the aldehyde or carboxylic acid directly translates to the substituent at the 2-position of the resulting benzimidazole, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Relevance to Albendazole and its Analogues

A prominent example of a benzimidazole-based drug is albendazole, a broad-spectrum anthelmintic.[9] The core of albendazole is a 2-(alkylthio)benzimidazole moiety. While the direct synthesis of albendazole utilizes a different substituted ortho-phenylenediamine, this compound serves as a valuable building block for creating analogues of albendazole and other bioactive benzimidazoles.[10][11] By reacting it with appropriate isothiocyanates followed by alkylation and cyclization, novel benzimidazole structures with the dimethylsulfonamide functionality can be synthesized and evaluated for their antiparasitic or other therapeutic activities.

Safety and Handling

Based on the available Safety Data Sheet (SDS), this compound presents several hazards that necessitate careful handling.

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Use only in a well-ventilated area or with appropriate exhaust ventilation.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

First Aid:

-

If swallowed: Rinse mouth and seek immediate medical attention.

-

If on skin: Wash off with soap and plenty of water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of benzimidazole-containing compounds. Its straightforward synthesis from a nitro-amino precursor and its reactivity make it an attractive starting material for generating libraries of potential drug candidates. While there is a need for more comprehensive data on its physical properties, the available information on its synthesis, reactivity, and safety provides a solid foundation for its application in research and drug development. The insights provided in this guide are intended to empower researchers to effectively and safely utilize this compound in their pursuit of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pschemicals.com [pschemicals.com]

- 5. scbt.com [scbt.com]

- 6. Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 8. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 9. jocpr.com [jocpr.com]

- 10. Synthesis and antiparasitic activity of albendazole and mebendazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

An In-depth Technical Guide to 3,4-diamino-N,N-dimethylbenzenesulfonamide: Synthesis, Properties, and Applications in Heterocyclic Chemistry

This technical guide provides a comprehensive overview of 3,4-diamino-N,N-dimethylbenzenesulfonamide, a versatile aromatic diamine with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a robust synthesis protocol, and its primary application as a precursor for high-value heterocyclic scaffolds.

Core Molecular Profile

This compound is an organic compound featuring an ortho-phenylenediamine moiety functionalized with a dimethylsulfonamide group. This unique combination of functional groups makes it a valuable building block, particularly for the synthesis of benzimidazole derivatives. The presence of two adjacent primary amine groups provides a reactive site for cyclocondensation reactions, while the sulfonamide group can influence the physicochemical properties, such as solubility and crystal packing, of its derivatives.

Physicochemical and Structural Data

A summary of the key identifiers and computed properties for this compound is presented below. This data is essential for laboratory handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 57824-30-3 | [1] |

| Molecular Formula | C₈H₁₃N₃O₂S | [1] |

| Molecular Weight | 215.272 g/mol | [1] |

| Canonical SMILES | CN(C)S(=O)(=O)C1=CC(=C(C=C1)N)N | - |

| Appearance | (Predicted) Off-white to brown crystalline solid | - |

Molecular Structure Diagram

Caption: 2D structure of this compound.

Synthesis and Purification

The proposed pathway involves the catalytic hydrogenation of a suitable nitro-substituted precursor, such as N,N-dimethyl-3-amino-4-nitrobenzenesulfonamide or N,N-dimethyl-3,4-dinitrobenzenesulfonamide. The former is often preferred as selective reduction is more straightforward.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Representative Experimental Protocol: Reduction of a Nitro-Aromatic Precursor

This protocol describes a general method for the catalytic hydrogenation of an appropriate nitro-substituted N,N-dimethylbenzenesulfonamide precursor. The choice of catalyst and solvent may require optimization based on the exact starting material. This procedure is adapted from established methods for the reduction of nitroanilines.[2][3]

Materials:

-

N,N-Dimethyl-3-amino-4-nitrobenzenesulfonamide (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (5-10 mol%) or Raney Nickel (slurry)

-

Methanol (or Ethanol), reagent grade

-

Hydrogen gas (H₂)

-

Parr hydrogenator or similar pressure vessel

-

Celite™ or another filter aid

Procedure:

-

Vessel Preparation: Charge a pressure-resistant hydrogenation vessel with the nitro-aromatic precursor and the solvent (approx. 10-20 mL per gram of substrate).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst. Causality Note: The inert atmosphere is critical as Pd/C can be pyrophoric, especially after use.

-

Hydrogenation: Seal the vessel and purge it several times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

-

Reaction: Vigorously stir the mixture at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by analytical techniques like TLC or LC-MS. The reaction is typically complete within 2-6 hours.

-

Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Safety Note: The filter cake should be kept wet with solvent to prevent ignition of the catalyst upon exposure to air. Wash the filter cake with additional solvent to ensure complete recovery of the product.

-

Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Core Application: Synthesis of Benzimidazole Scaffolds

The primary and most significant application of ortho-phenylenediamine derivatives, including this compound, is in the synthesis of benzimidazoles.[3][4] This class of heterocyclic compounds is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anticancer, antiviral, and anthelmintic properties.[5][6]

The reaction, known as the Phillips condensation, involves the cyclocondensation of the diamine with a carboxylic acid or its equivalent (e.g., an aldehyde followed by oxidation, or an ester). The use of aldehydes is common as it provides a straightforward route to 2-substituted benzimidazoles.

Benzimidazole Synthesis Pathway

Caption: General pathway for benzimidazole synthesis from the target diamine.

Representative Experimental Protocol: Condensation with an Aldehyde

This protocol provides a general procedure for the synthesis of a 2-substituted benzimidazole derivative from this compound and an aromatic aldehyde.

Materials:

-

This compound (1.0 eq)

-

Aromatic aldehyde (e.g., benzaldehyde) (1.0 - 1.1 eq)

-

Sodium bisulfite (NaHSO₃) (optional, as oxidant)

-

Ethanol or N,N-Dimethylformamide (DMF)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the this compound in the chosen solvent (e.g., ethanol).

-

Reagent Addition: Add the aromatic aldehyde to the solution, followed by a catalytic amount of glacial acetic acid. Causality Note: The acid catalyzes the initial imine formation between one of the amino groups and the aldehyde carbonyl.

-

Reaction: If using an oxidant like NaHSO₃, add it to the mixture. Alternatively, the reaction can be heated under reflux in the presence of air, which serves as the oxidant for the cyclization step.

-

Monitoring: Monitor the reaction by TLC until the starting materials are consumed (typically 4-12 hours).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified. This is often achieved by adding water to the reaction mixture to precipitate the product, which is then collected by filtration and washed. Further purification can be done by recrystallization from a suitable solvent to yield the pure 2-substituted benzimidazole-5-sulfonamide derivative.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Aromatic amines are often classified as irritants and may be harmful if swallowed or inhaled. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and synthetically accessible building block. Its ortho-diamine functionality provides a direct entry point to the pharmacologically significant benzimidazole class of heterocycles. The protocols and data presented in this guide offer a solid foundation for researchers to utilize this compound in drug discovery programs and the development of novel functional materials. The logical and well-established synthetic routes ensure that this compound and its derivatives can be reliably produced for further investigation.

References

- 1. N,N-Dimethyl-4-nitrobenzenesulfonamide|CAS 17459-03-9 [benchchem.com]

- 2. N,4-Dimethyl-N-(4-nitrobenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

3,4-diamino-N,N-dimethylbenzenesulfonamide solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 3,4-diamino-N,N-dimethylbenzenesulfonamide

Introduction

This compound is an aromatic sulfonamide compound characterized by two amino groups positioned ortho to each other on the benzene ring and a dimethylated sulfonamide moiety. Its structural features—namely the ionizable amino groups, the polar sulfonamide group, and the aromatic backbone—govern its physicochemical properties. For researchers, scientists, and drug development professionals, a thorough understanding of this molecule's solubility and stability is not merely academic; it is a foundational requirement for any meaningful application.

Solubility directly impacts bioavailability, formulation strategies, and the reliability of in vitro biological assays.[1][2] Poor solubility can terminate the development of an otherwise promising drug candidate.[3] Similarly, chemical stability dictates a compound's shelf-life, storage conditions, and potential for generating toxic degradation products.[4] This guide provides a comprehensive technical overview of the core principles, experimental methodologies, and critical considerations for characterizing the solubility and stability of this compound.

Physicochemical Properties

A baseline understanding of the molecule's physical and chemical properties is essential before delving into experimental characterization. These properties provide the context for its expected behavior in various solvent systems and under different environmental stressors.

| Property | Value | Source |

| CAS Number | 57824-30-3 | [5] |

| Molecular Formula | C₈H₁₃N₃O₂S | [5] |

| Molecular Weight | 215.27 g/mol | [5] |

| Appearance | (Expected) Crystalline solid | General Chemical Knowledge |

| pKa (Predicted) | Basic pKa (arylamine) ~4-5; Acidic pKa (sulfonamide) ~9-10 | General Chemical Knowledge |

Solubility Profile: From Theory to Practice

The solubility of a compound is a measure of its ability to dissolve in a solvent to form a homogeneous solution.[2] For pharmaceutical development, aqueous solubility is paramount. The solubility of this compound is governed by a balance of its hydrophilic (amino and sulfonamide groups) and hydrophobic (benzene ring, N,N-dimethyl groups) features.

Factors Influencing Solubility

-

pH: The two aromatic amino groups and the sulfonamide moiety are ionizable. At pH values below the pKa of the amino groups, the molecule will be protonated, forming a more soluble cationic species. Conversely, at pH values above the pKa of the sulfonamide proton, it will form a more soluble anionic species. Therefore, solubility is expected to be lowest near its isoelectric point and significantly higher in acidic and basic solutions.[6]

-

Temperature: The effect of temperature is dictated by the thermodynamics of the dissolution process. For most solid solutes, solubility increases with temperature, although exceptions exist.

-

Co-solvents: The use of organic co-solvents (e.g., DMSO, ethanol) in aqueous buffers can significantly increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[1]

Differentiating Kinetic and Thermodynamic Solubility

In drug discovery, two types of solubility measurements are commonly employed, each serving a distinct purpose.[1][7]

-

Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, introduced from a concentrated DMSO stock solution, begins to precipitate in an aqueous buffer.[2][7][8] It is a measure of apparent solubility under non-equilibrium conditions and is invaluable for the rapid screening of large compound libraries in early-stage discovery.[1][3][9]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the concentration of a saturated solution in equilibrium with an excess of the solid compound.[1] It is determined using methods like the "gold standard" shake-flask technique, which requires longer incubation times to reach equilibrium.[3][6] This measurement is critical for later-stage development, including formulation and toxicology studies.[7]

Data Summary: Solubility of this compound

The following table summarizes the expected solubility profile. Experimental determination is required to populate these values.

| Solvent/Medium | Solubility Type | Expected Solubility |

| Water | Thermodynamic | Poor to Moderate |

| PBS (pH 7.4) | Kinetic | To be determined experimentally |

| 0.1 N HCl (aq) | Thermodynamic | High |

| 0.1 N NaOH (aq) | Thermodynamic | Moderate to High |

| Methanol | Thermodynamic | Soluble |

| DMSO | Thermodynamic | Highly Soluble |

Experimental Workflow for Solubility Determination

The choice of assay depends on the stage of research. Early-stage discovery prioritizes speed (Kinetic), while lead optimization and pre-formulation demand accuracy (Thermodynamic).

Caption: Workflow for determining kinetic and thermodynamic solubility.

Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol is adapted from established methods for determining equilibrium solubility.[3][6][10][11]

-

Preparation: Add an excess amount (e.g., 5-10 mg) of solid this compound to a series of glass vials. The excess solid should be visually apparent.

-

Solvent Addition: Add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 5.0, 7.4, 9.0) to each vial.

-

Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient period to ensure equilibrium is reached, typically 24 to 72 hours.[3][11]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at a high speed to pellet any remaining suspended particles.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant.

-

Dilution: Dilute the aliquot with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted aliquot using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility. At least three replicate measurements should be performed.

Chemical Stability Profile

Chemical stability studies are crucial for identifying degradation pathways and establishing the intrinsic stability of a molecule.[4][12] Forced degradation, or stress testing, is the cornerstone of this evaluation, where the compound is exposed to conditions more severe than accelerated storage to produce degradation products.[4][13][14]

Key Factors Influencing Stability

-

Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally more stable than ester or amide bonds.

-

Oxidation: The electron-rich aromatic ring and, particularly, the two amino groups are potential sites for oxidation. Exposure to oxidative agents or atmospheric oxygen can lead to colored degradation products.

-

Photolysis: Aromatic amines and sulfonamides are known to be photosensitive.[15][16] Exposure to light, especially UV light, can induce degradation, as outlined in ICH guideline Q1B.[17][18]

-

Thermal Stress: Exposure to high temperatures can accelerate degradation reactions. Potential thermal degradation pathways for diamines include carbamate formation followed by cyclization to form ureas or imidazolidinones.[19][20][21]

Proposed Degradation Pathways

Based on the functional groups present, several degradation pathways can be hypothesized:

-

Oxidation of Amino Groups: The ortho-diamino functionality is prone to oxidation, potentially forming quinone-imine structures, which are often colored.

-

Hydrolytic Cleavage: Under harsh pH and temperature conditions, the S-N bond of the sulfonamide could be cleaved.

-

Photolytic Degradation: UV light absorption by the aromatic ring could generate radical species, leading to a complex mixture of degradation products.[15]

Experimental Workflow for Forced Degradation Studies

Forced degradation studies are fundamental to developing and validating a stability-indicating analytical method—a method that can accurately measure the decrease in the active compound's concentration due to degradation.[22][23][24]

Caption: Workflow for forced degradation and stability-indicating method development.

Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study designed to meet regulatory expectations.[4][24]

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at an elevated temperature (e.g., 60-80°C) for several hours. Take samples at various time points. Neutralize the samples before analysis.

-

Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate under similar conditions as the acid hydrolysis. Neutralize samples before analysis.

-

Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3-10% H₂O₂). Keep at room temperature and monitor over 24 hours.

-

Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 70°C) for an extended period (e.g., several days). Also, subject a solution of the compound to thermal stress.

-

Photostability: Expose both the solid compound and a solution to a calibrated light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[18] A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, typically a reverse-phase HPLC with a photodiode array (PDA) detector. The goal is to achieve 5-20% degradation of the parent compound.[12][13]

-

Mass Balance: Evaluate the results to ensure that the decrease in the parent peak area is reasonably accounted for by the sum of the areas of the degradation product peaks.

Stability-Indicating Analytical Method

A critical output of forced degradation studies is the development of a validated stability-indicating method. This is most often an HPLC method capable of separating the parent compound from all process-related impurities and degradation products.[22][23]

Key Characteristics of a Stability-Indicating HPLC Method:

-

Specificity: The method must be able to produce a well-resolved peak for the parent compound, free from interference from degradants, impurities, or excipients. Peak purity analysis using a PDA detector is essential for confirmation.[24]

-

Sensitivity: The method must have a limit of detection (LOD) and limit of quantitation (LOQ) sufficient to measure low levels of degradation products.[24]

-

Accuracy & Precision: The method must provide accurate and reproducible results across the analytical range.

A typical starting point for method development would be a C18 reverse-phase column with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol, run in a gradient elution mode.[23][24]

Conclusion

The characterization of solubility and stability are indispensable steps in the research and development of this compound. Its amphoteric nature suggests that solubility will be highly pH-dependent, a property that can be leveraged in formulation development. The presence of ortho-diamino and sulfonamide functionalities indicates potential liabilities to oxidative and photolytic degradation.

A systematic approach, beginning with high-throughput kinetic solubility screens and progressing to rigorous thermodynamic solubility determination via the shake-flask method, is recommended. Concurrently, comprehensive forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress are required. These studies not only reveal the intrinsic stability of the molecule and its degradation pathways but are also essential for the development and validation of a robust, stability-indicating analytical method. The protocols and workflows detailed in this guide provide a robust framework for researchers to generate the high-quality data necessary to advance their scientific objectives.

References

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. charnwooddiscovery.com [charnwooddiscovery.com]

- 3. enamine.net [enamine.net]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. scbt.com [scbt.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 13. researchgate.net [researchgate.net]

- 14. biopharminternational.com [biopharminternational.com]

- 15. Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: implications for their environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Photosensitivity caused by sulfa drugs. 3. Role of p-hydroxylaminobenzene sulfonamide in photosensitization by sulfamilamide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 18. ema.europa.eu [ema.europa.eu]

- 19. uknowledge.uky.edu [uknowledge.uky.edu]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM | Semantic Scholar [semanticscholar.org]

- 24. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]

spectral properties of 3,4-diamino-N,N-dimethylbenzenesulfonamide

An In-depth Technical Guide to the Spectral Properties of 3,4-diamino-N,N-dimethylbenzenesulfonamide

Introduction

This compound is a substituted aromatic sulfonamide. As with all molecules destined for pharmaceutical or advanced material applications, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the foundational dataset for the chemical identity and characterization of such compounds. The interplay of the aromatic ring, ortho-diamine substituents, and the N,N-dimethylsulfonamide group creates a unique spectral fingerprint that can be deciphered using a suite of analytical techniques.

This guide offers a detailed exploration of the , framed from the perspective of a senior application scientist. We will not only present the expected data but also delve into the causality behind experimental choices and the logic of spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretical understanding of how to characterize this and similar molecules.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy orbitals. The technique is particularly sensitive to conjugated systems, such as the benzene ring in our target molecule. The amino and sulfonamide groups act as auxochromes, modifying the absorption profile of the benzene chromophore.

Expected Spectral Characteristics

Aniline, the parent aromatic amine, typically displays two primary absorption bands: a strong peak around 230-240 nm (π→π* transition of the benzene ring) and a weaker band around 280-290 nm (n→π* transition involving the nitrogen lone pair and the π-system). For this compound, we anticipate a bathochromic (red) shift in these absorptions due to the presence of two electron-donating amino groups, which extend the conjugation and lower the energy gap for electronic transitions. The electron-withdrawing sulfonamide group will also influence the electronic environment. Expected absorption maxima (λmax) would be in the regions of 240-260 nm and 300-330 nm.

Experimental Protocol: UV-Vis Spectrum Acquisition

The choice of solvent is critical as it can influence the position and intensity of absorption bands. A polar protic solvent like ethanol is often preferred as it is transparent in the relevant UV region and effectively solvates the molecule.

-

Solvent Selection: Use UV-grade ethanol to eliminate interfering absorptions from solvent impurities.

-

Sample Preparation: Prepare a stock solution of this compound in ethanol (e.g., 1 mg/mL). From this, create a dilute solution (typically in the 5-10 µg/mL range) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally < 1.0 AU).

-

Baseline Correction: Fill a quartz cuvette with the UV-grade ethanol and run a baseline scan. This electronically subtracts the absorbance of the solvent and the cuvette itself.

-

Sample Measurement: Rinse the cuvette with the dilute sample solution, then fill it and place it in the spectrophotometer.

-

Scan Acquisition: Scan the sample across a wavelength range of 200-400 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Caption: Experimental workflow for UV-Vis spectroscopy.

Infrared (IR) Spectroscopy: Mapping Functional Groups

IR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic set of vibrational frequencies.

Expected Vibrational Frequencies

The structure of this compound is rich in IR-active functional groups. The analysis of its IR spectrum provides a direct confirmation of its key structural components. General spectral data for sulfonamides can be used to predict the key absorption frequencies[1].

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment | Expected Intensity |

| 3450 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | Medium-Strong |

| 3000 - 2850 | C-H Stretch | N-Methyl groups (-CH₃) | Medium |

| ~3030 | Aromatic C-H Stretch | Benzene Ring | Medium-Weak |

| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium |

| 1550 - 1450 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1345 - 1315 | Asymmetric S=O Stretch | Sulfonamide (-SO₂N<) | Strong |

| 1185 - 1145 | Symmetric S=O Stretch | Sulfonamide (-SO₂N<) | Strong |

| 925 - 900 | S-N Stretch | Sulfonamide (-SO₂N<) | Medium |

| 850 - 800 | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Benzene | Strong |

Note: The two strong S=O stretching bands are highly characteristic and a key identifier for the sulfonamide group.

Experimental Protocol: KBr Pellet Method

For solid, non-volatile samples, the potassium bromide (KBr) pellet technique is a classic and reliable method. It involves intimately mixing the sample with pure KBr powder and pressing it into a transparent disc.

-

Sample Preparation: Gently grind ~1-2 mg of this compound with ~100-200 mg of dry, IR-grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Pressing: Transfer the powder to a pellet die. Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes.

-

Pellet Inspection: A good pellet should be thin and transparent or translucent.

-

Spectrum Acquisition: Place the pellet in the sample holder of the FTIR spectrometer.

-

Background Scan: Run a background spectrum of the ambient atmosphere (mostly CO₂ and water vapor) which will be automatically subtracted from the sample spectrum.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Caption: Key functional groups and their IR absorption regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Map

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise connectivity of atoms can be determined.

¹H NMR Spectroscopy

¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms. For this molecule, a deuterated solvent like DMSO-d₆ is an excellent choice. Its polarity aids in dissolving the compound, and its ability to hydrogen-bond with the -NH₂ protons often keeps them from exchanging too rapidly, resulting in sharper signals than might be seen in a solvent like CDCl₃.

Predicted ¹H NMR Spectrum (in DMSO-d₆, referenced to TMS at 0.00 ppm):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.0 - 7.2 | d | 1H | H-6 | Ortho to the -SO₂N(CH₃)₂ group, deshielded. Coupled to H-5. |

| ~ 6.8 - 6.9 | dd | 1H | H-5 | Influenced by both adjacent groups. Coupled to H-6 and H-2. |

| ~ 6.6 - 6.7 | d | 1H | H-2 | Ortho to two -NH₂ groups, highly shielded. Coupled to H-5. |

| ~ 5.0 - 5.5 | br s | 4H | 3-NH₂ and 4-NH₂ | Broad signal due to quadrupolar relaxation and potential exchange. Two distinct signals may appear. |

| ~ 2.6 | s | 6H | -N(CH₃)₂ | Singlet as both methyl groups are chemically equivalent. |

¹³C NMR Spectroscopy

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak, allowing for a direct count of non-equivalent carbons.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 145 - 150 | C-3 / C-4 | Carbons attached to nitrogen (-NH₂) are significantly deshielded. |

| ~ 135 - 140 | C-1 | Ipso-carbon attached to the electron-withdrawing sulfonamide group. |

| ~ 120 - 125 | C-6 | Aromatic carbon adjacent to the sulfonamide-bearing carbon. |

| ~ 115 - 120 | C-5 | Aromatic carbon shielded by adjacent amino groups. |

| ~ 110 - 115 | C-2 | Aromatic carbon shielded by adjacent amino groups. |

| ~ 38 | -N(CH₃)₂ | Aliphatic carbon of the N-methyl groups. |

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the compound.

-

Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. Mild heating may be required.

-

Standard Addition: The solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.5 ppm for ¹³C) can be used as a secondary reference, but adding a small amount of an internal standard like tetramethylsilane (TMS) is best practice for precise referencing at δ = 0.00 ppm.

-

Analysis: Place the tube in the NMR spectrometer and acquire the ¹H, ¹³C, and potentially 2D correlation spectra (e.g., COSY, HSQC) for full assignment.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, and it will likely produce a protonated molecular ion [M+H]⁺.

Expected Mass Spectrum Data

-

Molecular Formula: C₈H₁₃N₃O₂S[2]

-

Molecular Weight: 215.27 g/mol [2]

-

Monoisotopic Mass: 215.0732 Da

-

Primary Ion (ESI+): The base peak is expected to be the protonated molecule, [M+H]⁺, at m/z 216.0810 . High-resolution mass spectrometry (HRMS) should be able to confirm this mass to within 5 ppm, validating the elemental composition.

Plausible Fragmentation Pathways

Under collision-induced dissociation (CID) in an MS/MS experiment, the [M+H]⁺ ion will fragment in predictable ways, further confirming the structure.

-

Loss of SO₂: Cleavage of the C-S and S-N bonds can lead to the loss of sulfur dioxide (64 Da), a common fragmentation for sulfonamides.

-

Benzylic-type Cleavage: Cleavage of the C-S bond to yield an ion corresponding to the diamino-N,N-dimethylaniline fragment.

-

Loss of Dimethylamine: Cleavage of the S-N bond can result in the loss of HN(CH₃)₂ (45 Da).

Caption: Potential MS/MS fragmentation pathways for [M+H]⁺.

Summary of Spectral Data

| Technique | Parameter | Expected Value / Observation |

| UV-Vis | λmax (in Ethanol) | ~240-260 nm and ~300-330 nm |

| IR (KBr) | Key Peaks (cm⁻¹) | ~3400 (N-H), ~1330 & ~1160 (S=O), ~1600 (N-H bend) |

| ¹H NMR | Chemical Shifts (δ, ppm) | ~6.6-7.2 (Ar-H), ~5.0-5.5 (-NH₂), ~2.6 (-N(CH₃)₂) |

| ¹³C NMR | Chemical Shifts (δ, ppm) | ~110-150 (Aromatic C), ~38 (Aliphatic C) |

| HRMS (ESI+) | [M+H]⁺ | m/z 216.0810 |

Conclusion

The comprehensive spectral analysis of this compound, utilizing UV-Vis, IR, NMR, and Mass Spectrometry, provides a self-validating system for its identification and structural elucidation. Each technique offers a unique and complementary piece of the structural puzzle. UV-Vis confirms the conjugated aromatic system, IR spectroscopy validates the presence of key functional groups, NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, and mass spectrometry confirms the molecular weight and elemental composition. Together, these methods form the cornerstone of quality control and characterization for this compound in any research or development setting.

References

An In-Depth Technical Guide to 3,4-diamino-N,N-dimethylbenzenesulfonamide as a Fluorescent Probe

Foreword: The Pursuit of Specificity in Cellular Imaging

In the intricate landscape of cellular signaling and metabolic flux, the ability to selectively visualize and quantify specific molecules is paramount. Fluorescent probes have emerged as indispensable tools for researchers in drug discovery and the life sciences, offering a window into the dynamic processes that govern cellular function and dysfunction. This guide delves into the core mechanisms and practical applications of a specific o-phenylenediamine derivative, 3,4-diamino-N,N-dimethylbenzenesulfonamide, as a fluorescent probe. While direct characterization of this particular molecule is not extensively documented in publicly available literature, its structural analogy to a well-established class of fluorescent sensors allows for a detailed and predictive exploration of its function. This whitepaper will, therefore, serve as both a technical guide to the anticipated mechanism of action and a practical handbook for its application, grounded in the established principles of o-phenylenediamine-based probes.

Introduction to this compound: A Versatile Fluorogenic Scaffold

This compound belongs to the o-phenylenediamine family of aromatic compounds, which are renowned for their utility in the synthesis of heterocyclic systems. The defining feature of this class of molecules as fluorescent probes is the presence of two adjacent amino groups on a benzene ring. This vicinal diamine arrangement is a reactive moiety that can undergo condensation reactions with specific analytes, leading to the formation of new, rigid, and highly fluorescent heterocyclic structures.

The core principle behind the action of many o-phenylenediamine-based probes is a phenomenon known as Photoinduced Electron Transfer (PET). In its unreacted state, the electron-rich diamino-substituted benzene ring can act as an electron donor to an electronically excited fluorophore, effectively quenching its fluorescence.[1][2] Upon reaction with a target analyte, the electronic properties of the diamine moiety are significantly altered, inhibiting the PET process and leading to a "turn-on" of fluorescence.

The presence of the N,N-dimethylbenzenesulfonamide group is anticipated to modulate the electronic and, consequently, the photophysical properties of the core o-phenylenediamine structure. The sulfonamide group is generally considered an electron-withdrawing group, which can influence the reactivity of the amino groups and the spectral characteristics of both the probe and its reaction products.

Core Mechanism of Action: A Tale of Two Reactions

The versatility of this compound as a fluorescent probe stems from its ability to react with two distinct classes of biologically important molecules: nitric oxide (NO) and α-dicarbonyl compounds, such as dehydroascorbic acid (DHA).

Detection of Nitric Oxide: Formation of a Fluorescent Benzotriazole

Nitric oxide is a transient and highly reactive signaling molecule involved in a myriad of physiological and pathological processes.[3] Direct detection of NO is challenging due to its short half-life. However, o-phenylenediamine-based probes circumvent this by reacting with dinitrogen trioxide (N₂O₃), which is formed from the autooxidation of NO in the presence of oxygen.[4]

The reaction proceeds via the nitrosation of one of the amino groups, followed by an intramolecular cyclization to form a stable and highly fluorescent benzotriazole derivative.[1][2] This reaction transforms the electron-donating diamine into an electron-deficient triazole, thereby inhibiting the PET quenching mechanism and resulting in a significant increase in fluorescence intensity.[2]

Diagram 1: Proposed Mechanism for Nitric Oxide Detection

Caption: Reaction of the probe with N₂O₃ to form a fluorescent triazole.

Detection of α-Dicarbonyl Compounds: Formation of a Fluorescent Quinoxaline

α-Dicarbonyl compounds are a class of molecules characterized by two adjacent carbonyl groups. A biologically significant example is dehydroascorbic acid (DHA), the oxidized form of Vitamin C. DHA plays a crucial role in cellular redox homeostasis.

This compound is expected to react with α-dicarbonyl compounds through a condensation reaction to form a fluorescent quinoxaline derivative.[5] This reaction involves the sequential formation of Schiff base intermediates, followed by cyclization and dehydration to yield the rigid, planar, and fluorescent quinoxaline ring system.

Diagram 2: Proposed Mechanism for α-Dicarbonyl Detection

Caption: Condensation of the probe with an α-dicarbonyl to form a fluorescent quinoxaline.

Scientific Integrity and Logic in Application

As a Senior Application Scientist, it is imperative to approach the use of any fluorescent probe with a critical understanding of its potential limitations and the necessary controls to ensure data integrity.

Expertise & Experience: Causality Behind Experimental Choices

The choice of this compound as a fluorescent probe is predicated on the established reactivity of the o-phenylenediamine scaffold. The N,N-dimethylbenzenesulfonamide substituent is expected to influence the probe's properties in several ways:

-

Solubility: The sulfonamide group may enhance aqueous solubility compared to unsubstituted o-phenylenediamine, which is advantageous for biological applications.

-

Electronic Effects: As an electron-withdrawing group, the sulfonamide moiety will decrease the electron density of the aromatic ring. This can:

-

Increase the oxidation potential of the diamine, potentially reducing background fluorescence caused by auto-oxidation.

-

Shift the excitation and emission maxima of the resulting fluorescent product, a phenomenon that must be empirically determined.

-

-

Reactivity: The electron-withdrawing nature of the sulfonamide group may decrease the nucleophilicity of the amino groups, potentially affecting the kinetics of the reactions with N₂O₃ and α-dicarbonyls.

Trustworthiness: A Self-Validating System

To ensure the reliability of data obtained with this probe, a series of validation experiments are essential.

-

Specificity: The probe's fluorescence response should be tested against a panel of biologically relevant reactive oxygen species (ROS) and reactive nitrogen species (RNS) to confirm its selectivity for nitric oxide. Similarly, for α-dicarbonyl detection, specificity should be assessed against other aldehydes and ketones.

-

Interference: It is crucial to acknowledge that dehydroascorbic acid can interfere with the detection of nitric oxide by diaminofluoresceins, as both analytes can react with the probe to produce fluorescent products with similar spectral properties.[6] This necessitates careful experimental design and the use of appropriate controls, such as ascorbate oxidase to deplete ascorbic acid and dehydroascorbic acid, to differentiate between the signals.

-

Controls:

-

Negative Controls: Unstimulated cells or buffer-only conditions should be used to establish baseline fluorescence.

-

Positive Controls: For nitric oxide detection, a known NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) should be used to confirm the probe's responsiveness. For α-dicarbonyls, a standard solution of dehydroascorbic acid can be used.

-

Inhibitor Controls: For endogenous nitric oxide detection, a nitric oxide synthase (NOS) inhibitor (e.g., L-NAME) should be used to demonstrate that the observed fluorescence increase is dependent on NOS activity.[7]

-

Experimental Protocols

The following are detailed, step-by-step methodologies for the application of this compound as a fluorescent probe, adapted from established protocols for related compounds.

Protocol for In Vitro Detection of Nitric Oxide

This protocol is designed for the quantification of nitric oxide in solution using a fluorometric plate reader.

Materials:

-

This compound

-

Nitric oxide donor (e.g., SNAP)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Probe Preparation: Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

-

Standard Curve Preparation: Prepare a series of dilutions of the nitric oxide donor in PBS to generate a standard curve.

-

Reaction Mixture: In each well of the microplate, add the nitric oxide standard or sample, followed by the probe solution to a final concentration of 5-10 µM.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at the predetermined excitation and emission wavelengths for the benzotriazole product.

-

Data Analysis: Plot the fluorescence intensity versus the concentration of the nitric oxide donor to generate a standard curve. Use this curve to determine the concentration of nitric oxide in the unknown samples.

Diagram 3: Experimental Workflow for In Vitro NO Detection

Caption: Workflow for the fluorometric quantification of nitric oxide in vitro.

Protocol for Cellular Imaging of Nitric Oxide

This protocol describes the use of this compound for imaging nitric oxide production in live cells.

Materials:

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cells of interest cultured on glass-bottom dishes

-

Nitric oxide synthase inducer (e.g., lipopolysaccharide and interferon-gamma for macrophages) or inhibitor (e.g., L-NAME)

-

Fluorescence microscope

Procedure:

-

Cell Culture: Plate cells on glass-bottom dishes and culture until they reach the desired confluency.

-

Cell Treatment (Optional): Treat cells with inducers or inhibitors of nitric oxide production for the desired time.

-

Probe Loading: Remove the cell culture medium and wash the cells with PBS. Incubate the cells with 5-10 µM of this compound in serum-free medium for 30-60 minutes at 37°C.

-

Washing: Remove the probe-containing medium and wash the cells twice with PBS to remove excess probe.

-

Imaging: Add fresh cell culture medium or PBS to the cells and image using a fluorescence microscope with the appropriate filter sets for the benzotriazole product.

-

Image Analysis: Quantify the fluorescence intensity of individual cells or cell populations using image analysis software.

Protocol for Dehydroascorbic Acid (DHA) Measurement

This protocol outlines a method for the fluorometric determination of DHA.[8]

Materials:

-

This compound

-

Dehydroascorbic acid (DHA) standard

-

Ascorbate oxidase (optional, to convert ascorbic acid to DHA for total Vitamin C measurement)

-

Metaphosphoric acid (for sample extraction and preservation)

-

Sodium acetate buffer, pH 5.5

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Sample Preparation: Homogenize and extract samples in metaphosphoric acid to stabilize ascorbic acid and DHA. Centrifuge to obtain a clear supernatant.

-

Probe Solution: Prepare a fresh solution of this compound in sodium acetate buffer.

-

Standard Curve: Prepare a series of DHA standards in the same buffer.

-

Reaction: In a 96-well plate, mix the sample or standard with the probe solution.

-

Incubation: Incubate at room temperature for a specified time (e.g., 30 minutes), protected from light.

-

Measurement: Measure the fluorescence intensity at the predetermined excitation and emission wavelengths for the quinoxaline product.

-

Quantification: Calculate the DHA concentration in the samples using the standard curve.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Anticipated Photophysical Properties

| Compound | State | Expected λ_ex (nm) | Expected λ_em (nm) | Expected Quantum Yield (Φ) |

| This compound | Unreacted | ~350-380 | ~420-450 | Low (<0.1) |

| Benzotriazole Product (with NO) | Reacted | ~360-390 | ~450-480 | High (>0.5) |

| Quinoxaline Product (with DHA) | Reacted | ~340-370 | ~430-460 | Moderate to High |

Note: These are estimated values based on related o-phenylenediamine derivatives. Actual values must be determined experimentally.

Conclusion and Future Directions

This compound holds significant promise as a versatile fluorescent probe for the detection of nitric oxide and α-dicarbonyl compounds. Its mechanism of action is firmly rooted in the well-established chemistry of o-phenylenediamines, providing a strong foundation for its application in biological research. The presence of the N,N-dimethylbenzenesulfonamide group is predicted to fine-tune the probe's photophysical and chemical properties, potentially offering advantages in terms of solubility and spectral characteristics.

Future research should focus on the synthesis and thorough characterization of this specific probe to empirically determine its excitation and emission spectra, quantum yields, and reaction kinetics. Such studies will be invaluable in validating its utility and paving the way for its application in advancing our understanding of cellular signaling and redox biology.

References

- 1. The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. An Amphiphilic Fluorescent Probe Designed for Extracellular Visualization of Nitric Oxide Released from Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Amino-3′-dialkylaminobiphenyl-based fluorescent intracellular probes for nitric oxide surrogate N2O3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Interfering with nitric oxide measurements. 4,5-diaminofluorescein reacts with dehydroascorbic acid and ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chinesechemsoc.org [chinesechemsoc.org]

- 8. A Simple and Sensitive Assay for Ascorbate Using a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Chemotherapy: An In-depth Technical Guide to the Discovery and History of Diaminobenzenesulfonamide Compounds

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive exploration of the discovery and history of diaminobenzenesulfonamide compounds, a class of molecules that heralded the age of modern antimicrobial chemotherapy. From their serendipitous discovery to their elucidation as powerful therapeutic agents, we will delve into the pivotal scientific milestones, the underlying mechanisms of action, and the enduring legacy of these foundational compounds.

The Serendipitous Breakthrough: From Industrial Dyes to "Magic Bullets"

Prior to the 1930s, the medical community had very few effective options for treating systemic bacterial infections.[1] While topical antiseptics were in use, the concept of a selectively toxic agent that could combat bacteria within the human body remained largely theoretical.[2] This changed dramatically with the work of German bacteriologist and pathologist Gerhard Domagk at the Bayer Laboratories of IG Farben.[1][2]

In a research program aimed at identifying antibacterial properties in textile dyes, Domagk and his team, including chemists Josef Klarer and Fritz Mietzsch, synthesized and screened thousands of compounds.[1][2] In 1932, their persistence was rewarded with the discovery of a red azo dye, later named Prontosil, that demonstrated remarkable efficacy against streptococcal infections in mice.[2][3][4][5] Domagk's confidence in Prontosil was famously solidified when he used it to successfully treat his own daughter's severe streptococcal infection, saving her from an almost certain death.[2][6][7] This discovery, announced in 1932, was a landmark achievement that ushered in the era of sulfonamide drugs and earned Domagk the 1939 Nobel Prize in Physiology or Medicine.[1][3][7]

Prontosil was the first drug to effectively treat a range of bacterial infections inside the body.[8] It showed a strong protective action against infections caused by streptococci and a lesser effect on other cocci.[8] However, a perplexing observation was that Prontosil was active in vivo (within a living organism) but had no effect on bacteria in a test tube (in vitro).[8]

Unraveling the True Active Agent: The Emergence of Sulfanilamide

The mystery of Prontosil's mechanism was solved in 1935 by a team of French researchers at the Pasteur Institute.[1] Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti discovered that Prontosil was, in fact, a prodrug.[1][9] In the body, it is metabolized to a simpler, colorless compound: para-aminobenzenesulfonamide, also known as sulfanilamide.[1] This discovery was pivotal, as sulfanilamide had been first synthesized in 1908 by the Austrian chemist Paul Gelmo and patented in 1909, though its medicinal properties were not recognized at the time.[1][10]

The identification of sulfanilamide as the active antibacterial agent had profound implications.[2] As the compound was off-patent, it allowed for widespread and cost-effective production by numerous pharmaceutical companies, leading to a dramatic decrease in mortality rates from infections like pneumonia, meningitis, and puerperal fever.[2][11] Powdered sulfanilamide was extensively used by the Allies during World War II to prevent wound infections, significantly reducing fatalities compared to previous wars.[2][10]

Caption: Metabolic activation of Prontosil to the active drug, sulfanilamide.

The Mechanism of Action: A Tale of Molecular Mimicry

The groundbreaking discovery of sulfonamides spurred intense research into how they exerted their antibacterial effects. It was soon established that these compounds act as competitive inhibitors of a crucial bacterial enzyme, dihydropteroate synthase (DHPS).[8]

Bacteria, unlike humans, cannot absorb folic acid (vitamin B9) from their environment and must synthesize it de novo.[12][13] A key intermediate in this pathway is dihydropteroic acid, which is formed from para-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate, a reaction catalyzed by DHPS.[14]

The chemical structure of sulfanilamide closely resembles that of PABA.[8][13] This molecular mimicry allows sulfanilamide to bind to the active site of DHPS, competitively inhibiting the binding of PABA and thus halting the production of dihydropteroic acid and, consequently, folic acid.[14][15] Without folic acid, which is essential for the synthesis of nucleotides and certain amino acids, bacteria are unable to replicate and grow.[12][15] This bacteriostatic (growth-inhibiting) rather than bactericidal (killing) action allows the host's immune system to clear the infection.[12] The selective toxicity of sulfonamides is due to the fact that human cells do not synthesize their own folic acid but obtain it from their diet, and therefore lack the DHPS enzyme.[8][13]

Caption: Mechanism of action of sulfonamides via competitive inhibition of DHPS.

Synthesis of Diaminobenzenesulfonamide Compounds

The synthesis of diaminobenzenesulfonamide compounds can be achieved through various routes, often starting from readily available precursors. Below are representative protocols for the synthesis of key isomers.

Synthesis of p-Aminobenzenesulfonamide (Sulfanilamide)

A common industrial synthesis of sulfanilamide begins with acetanilide.

Experimental Protocol:

-

Chlorosulfonation of Acetanilide: Acetanilide is reacted with an excess of chlorosulfonic acid. The acetyl group protects the amino group from reacting. The reaction is typically carried out at a controlled temperature.

-

Ammonolysis: The resulting p-acetamidobenzenesulfonyl chloride is then reacted with ammonia to form p-acetamidobenzenesulfonamide.

-

Hydrolysis: The acetyl group is removed by acid or base hydrolysis to yield the final product, p-aminobenzenesulfonamide (sulfanilamide).

Caption: Synthetic pathway for p-aminobenzenesulfonamide (sulfanilamide).

Synthesis of 2,4-Diaminobenzenesulfonic Acid

One method for the synthesis of 2,4-diaminobenzenesulfonic acid involves the sulfonation of m-phenylenediamine.

Experimental Protocol:

-

Sulfonation: A solution of m-phenylenediamine in 100% sulfuric acid is treated with oleum at elevated temperatures (e.g., 155 °C).

-

Hydrolysis and Desulfonation: Water is added to the reaction mixture, and the resulting disulfonic acids are desulfonated at a high temperature (e.g., 140 °C).

-

Isolation: The free 2,4-diaminobenzenesulfonic acid is then isolated by cooling the mixture.

An alternative route starts from 1-chloro-2,4-dinitrobenzene.[9]

-

Sulfonation: 1-chloro-2,4-dinitrobenzene is reacted with a sodium sulfite solution to form 2,4-dinitrobenzenesulfonic acid.

-

Reduction: The dinitro compound is then reduced, for example, with iron, to yield 2,4-diaminobenzenesulfonic acid.[9]

Synthesis of 3,4-Diaminobenzenesulfonic Acid

A described method for the preparation of 3,4-diaminobenzenesulfonic acid starts with 1,2-diaminobenzene.

Experimental Protocol:

-

Sulfonation: 1,2-diaminobenzene is reacted with anhydrous sulfuric acid, potentially containing sulfur trioxide, at a temperature range of 100 to 160 °C.

-

Precipitation: Water or ice is added to the reaction mixture to dilute the sulfuric acid, causing the 3,4-diaminobenzenesulfonic acid to precipitate.

-

Isolation: The precipitated product is then filtered off and can be washed with dilute sulfuric acid.

Structure-Activity Relationship (SAR) of Sulfonamides

The therapeutic efficacy of sulfonamides is highly dependent on their chemical structure. Key SAR principles for antibacterial sulfonamides include:

-

The para-Amino Group: A free amino group at the N4 position (para to the sulfonamide group) is crucial for activity.[16] This group mimics the amino group of PABA. Substitution of this amino group can lead to inactive compounds or prodrugs that require metabolic activation.

-

The Aromatic Ring: The benzene ring is essential for the overall structure. Substitutions on the ring generally decrease or abolish antibacterial activity.[16]

-

The Sulfonamide Group: The sulfur atom must be directly attached to the benzene ring.[16] The sulfonamide nitrogen (N1) can be substituted, and in fact, many of the later, more potent sulfonamides have heterocyclic substitutions at this position. These substitutions can modulate the pKa of the sulfonamide, which influences its solubility and antibacterial activity. Optimal activity is often seen with pKa values between 6.6 and 7.4.

Clinical Applications and the Evolution of Diaminobenzenesulfonamides

The initial success of sulfanilamide led to the development of a wide range of sulfonamide derivatives with improved efficacy, broader spectrum of activity, and better safety profiles. These include sulfapyridine, sulfathiazole, and sulfadiazine.[9]

Today, while the use of sulfonamides as standalone antibiotics has declined due to the emergence of bacterial resistance and the development of more potent antibiotics like penicillin, they remain clinically important, often in combination with other drugs.[2] For example, the combination of sulfamethoxazole and trimethoprim (another inhibitor of the folic acid pathway) is widely used to treat urinary tract infections, bronchitis, and certain types of pneumonia.[8][12]

Beyond their antibacterial properties, the sulfonamide functional group has proven to be a versatile scaffold in drug discovery, leading to the development of drugs for a variety of conditions, including diuretics, antidiabetic agents, and anti-inflammatory drugs.[3][8]

A Cautionary Tale: The "Elixir Sulfanilamide" Tragedy

The widespread and often unregulated use of sulfanilamide in the 1930s led to a significant public health crisis in the United States in 1937.[10][17] A pharmaceutical company, S.E. Massengill, marketed a liquid formulation of sulfanilamide called "Elixir Sulfanilamide," using diethylene glycol (DEG) as the solvent.[17][18] DEG is a highly toxic substance, and its use in the elixir resulted in the deaths of over 100 people, many of whom were children.[17][18][19][20]

This tragedy highlighted the dire need for drug safety regulations.[18] At the time, there were no requirements for pre-market safety testing of new drugs.[17][19] The public outcry following the "Elixir Sulfanilamide" disaster led to the passage of the United States Federal Food, Drug, and Cosmetic Act of 1938, a landmark piece of legislation that mandated pre-market safety approval for all new drugs and significantly expanded the regulatory powers of the Food and Drug Administration (FDA).[10][17][20]

Conclusion

The discovery of diaminobenzenesulfonamide compounds, born from the investigation of industrial dyes, represents a watershed moment in the history of medicine. The elucidation of their mechanism of action as competitive inhibitors of bacterial folic acid synthesis provided a rational basis for antimicrobial drug design. While their prominence as frontline antibiotics has evolved, their legacy endures, both in their continued clinical use and in the foundational principles of chemotherapy they helped to establish. The story of the diaminobenzenesulfonamides is a testament to the power of scientific inquiry and a poignant reminder of the critical importance of rigorous safety standards in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Process for synthesizing 2,4-diamino benzene sulfonic acid and its salt - Eureka | Patsnap [eureka.patsnap.com]

- 3. DE10243028A1 - Process for the preparation of isolated 3,4-diaminobenzenesulfonic acid - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2008011830A1 - Process for synthesizing 2,4-diamino benzene sulfonic acid and salts thereof - Google Patents [patents.google.com]

- 9. 2,4-Diaminobenzenesulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 10. ijpsonline.com [ijpsonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. CN101337915A - Process for preparing 2,4-diamino benzenesulfonic acid and sodium salt thereof - Google Patents [patents.google.com]

- 15. frontiersrj.com [frontiersrj.com]

- 16. Comparative Antimicrobial Activity of Hp404 Peptide and Its Analogs against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CN105237446A - Synthetic method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]

- 18. Comparative study on the antibacterial activity of some flavonoids and their sulfonic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. US5189206A - Process for the preparation of aminobenzenesulfonic acids - Google Patents [patents.google.com]

safety and handling of 3,4-diamino-N,N-dimethylbenzenesulfonamide in the lab

An In-Depth Technical Guide to the Safe Handling of 3,4-diamino-N,N-dimethylbenzenesulfonamide in the Laboratory

Introduction: Understanding the Compound

This compound is a sulfonamide compound with potential applications in medicinal chemistry and pharmaceutical research. As with any laboratory chemical, a thorough understanding of its properties and potential hazards is paramount for safe handling. This guide is built on the foundational principles of chemical safety, drawing parallels from structurally similar compounds to establish best practices. All products are intended for research and development use only and must be handled by technically qualified individuals[1].

Hazard Identification and Risk Assessment

GHS Hazard Classification (Anticipated)

Based on data from structurally related compounds, this compound is anticipated to have the following classifications:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[2] |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed[3] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[3] |

Pictograms:

Personal Protective Equipment (PPE): The First Line of Defense

The careful selection and consistent use of appropriate PPE are critical to mitigate the risks associated with handling this compound.[4]

-

Eye and Face Protection : Chemical safety goggles are mandatory to protect against splashes. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]

-

Skin Protection :

-

Gloves : Chemical-resistant gloves, such as nitrile, should be worn. Gloves must be inspected before use and disposed of properly after handling the compound.[3]

-

Lab Coat : A long-sleeved, buttoned lab coat is required to protect against skin contact.

-

-

Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[6]

Standard Operating Procedures for Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring experimental integrity.

Experimental Workflow for Handling this compound

Caption: Workflow for handling this compound.

Step-by-Step Protocol:

-

Preparation :

-

Don all required PPE as outlined in Section 3.

-

Ensure the chemical fume hood is operational.

-

Gather all necessary equipment and reagents.

-

-

Weighing and Transfer :

-

Conduct all weighing and transfer operations within the fume hood to minimize inhalation exposure.

-

Use a spatula for solid transfers and avoid creating dust.

-

-

Dissolution and Reaction :

-

Add the compound to the solvent slowly to avoid splashing.

-